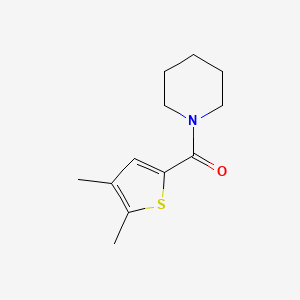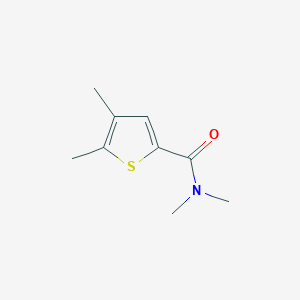
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as BZP, is a synthetic compound that belongs to the class of psychoactive substances. It is a central nervous system stimulant that has been used recreationally as a party drug. However, its potential as a research tool in scientific research has been recognized due to its unique chemical properties.
Mécanisme D'action
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one acts as a dopamine and serotonin releasing agent, which means that it increases the levels of these neurotransmitters in the brain. This results in increased feelings of pleasure and euphoria, as well as increased energy and alertness.
Biochemical and Physiological Effects:
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It can also lead to seizures, hallucinations, and other psychotic symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has several advantages as a research tool, including its ability to selectively target dopamine and serotonin release, its relatively low toxicity, and its ability to produce consistent and reproducible results. However, its recreational use and potential for abuse limit its usefulness in certain research settings.
Orientations Futures
There are several potential future directions for research involving 3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one. One area of interest is the development of new psychoactive substances that are safer and more effective than 3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one. Another area of interest is the use of 3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one as a research tool in the study of drug addiction and dependence. Additionally, further research is needed to explore the long-term effects of 3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one on the brain and body, as well as its potential for therapeutic use in treating certain psychiatric disorders.
Méthodes De Synthèse
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one is synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzoxazole with 1,3-dichloropropane and pyrrolidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been used to study the effects of psychoactive substances on the central nervous system and to investigate the mechanisms of drug addiction and dependence.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-9-3-4-10-16)8-7-13-15-11-5-1-2-6-12(11)18-13/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQQTWGQXSKMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)




![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)



![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)